molecular formula C21H33NO2Sn B2599627 2-((Tributylstannyl)methyl)isoindoline-1,3-dione CAS No. 144157-84-6

2-((Tributylstannyl)methyl)isoindoline-1,3-dione

Cat. No.: B2599627
CAS No.: 144157-84-6
M. Wt: 450.21
InChI Key: GPXKXMKZPLITBR-UHFFFAOYSA-N
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Description

2-((Tributylstannyl)methyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C18H31NO2Sn It is a derivative of isoindoline-1,3-dione, where a tributylstannyl group is attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tributylstannyl)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with tributylstannylmethyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to reflux

    Base: Triethylamine or sodium hydride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-((Tributylstannyl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form the corresponding isoindoline derivative.

    Substitution: The stannyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Tin oxides and isoindoline-1,3-dione derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

2-((Tributylstannyl)methyl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Tributylstannyl)methyl)isoindoline-1,3-dione involves its interaction with various molecular targets. The stannyl group can participate in coordination chemistry, forming complexes with metal ions. This can influence the compound’s reactivity and biological activity. The isoindoline-1,3-dione moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tributylstannyl)methyl)phthalimide
  • 2-((Tributylstannyl)methyl)isoindoline
  • 2-((Tributylstannyl)methyl)benzamide

Uniqueness

2-((Tributylstannyl)methyl)isoindoline-1,3-dione is unique due to the presence of both the stannyl and isoindoline-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in research and industry.

Properties

IUPAC Name

2-(tributylstannylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6NO2.3C4H9.Sn/c1-10-8(11)6-4-2-3-5-7(6)9(10)12;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXKXMKZPLITBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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